
3,3'-((1-Methylethylidene)bis(4,1-phenyleneoxy))dipropionodihydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-((1-Methylethylidene)bis(4,1-phenyleneoxy))dipropionodihydrazide is a complex organic compound with a unique structure that includes phenyleneoxy groups and hydrazide functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-((1-Methylethylidene)bis(4,1-phenyleneoxy))dipropionodihydrazide typically involves the reaction of bisphenol A with propionyl chloride to form the corresponding ester, followed by hydrazinolysis to introduce the hydrazide groups. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like pyridine to facilitate the esterification process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-((1-Methylethylidene)bis(4,1-phenyleneoxy))dipropionodihydrazide can undergo various chemical reactions, including:
Oxidation: The hydrazide groups can be oxidized to form corresponding azides.
Reduction: The compound can be reduced to form amines.
Substitution: The phenyleneoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide or potassium carbonate can facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield azides, while reduction can produce amines.
Applications De Recherche Scientifique
3,3’-((1-Methylethylidene)bis(4,1-phenyleneoxy))dipropionodihydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is used in the production of polymers and materials with specific properties.
Mécanisme D'action
The mechanism by which 3,3’-((1-Methylethylidene)bis(4,1-phenyleneoxy))dipropionodihydrazide exerts its effects involves the interaction of its hydrazide groups with various molecular targets. These interactions can lead to the formation of stable complexes, which can modulate the activity of enzymes and other proteins. The phenyleneoxy groups also play a role in stabilizing these interactions through hydrophobic and π-π stacking interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bisphenol A: A simpler compound with similar phenyleneoxy groups but lacking the hydrazide functionalities.
Bisphenol S: Another related compound with sulfone groups instead of hydrazide groups.
Bisphenol F: Contains phenyleneoxy groups but with different substituents.
Uniqueness
The combination of these functionalities makes it a versatile compound for various scientific and industrial applications .
Propriétés
Numéro CAS |
88515-85-9 |
|---|---|
Formule moléculaire |
C21H28N4O4 |
Poids moléculaire |
400.5 g/mol |
Nom IUPAC |
3-[4-[2-[4-(3-hydrazinyl-3-oxopropoxy)phenyl]propan-2-yl]phenoxy]propanehydrazide |
InChI |
InChI=1S/C21H28N4O4/c1-21(2,15-3-7-17(8-4-15)28-13-11-19(26)24-22)16-5-9-18(10-6-16)29-14-12-20(27)25-23/h3-10H,11-14,22-23H2,1-2H3,(H,24,26)(H,25,27) |
Clé InChI |
YKSZMVCZMGLZSJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=C(C=C1)OCCC(=O)NN)C2=CC=C(C=C2)OCCC(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



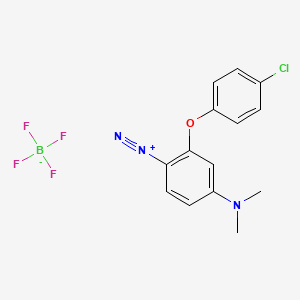
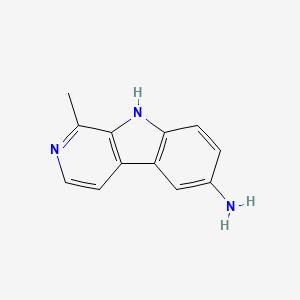



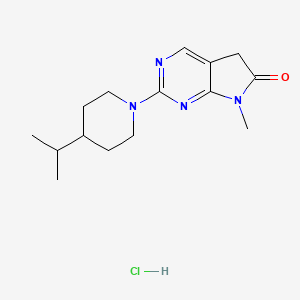
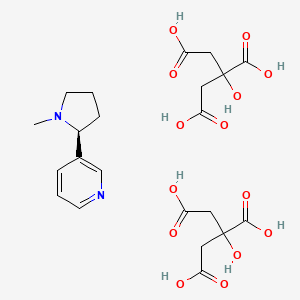
![Ethyl 5-[3-chloro-4-[(2-cyano-4-nitrophenyl)azo]phenyl]-9-oxo-2,8,10-trioxa-5-azadodecanoate](/img/structure/B12696694.png)

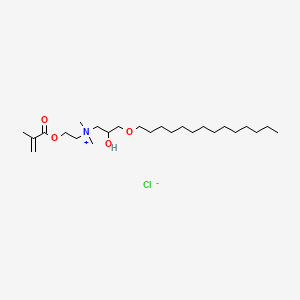

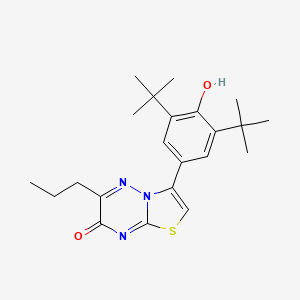
![methyl(triphenyl)phosphanium;3,4,6-trichloro-2-[(2,3,5-trichloro-6-hydroxyphenyl)methyl]phenolate](/img/structure/B12696732.png)
